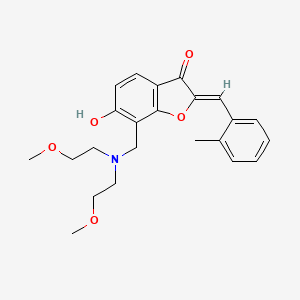

![molecular formula C11H6F3NO3 B2966919 3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid CAS No. 901926-66-7](/img/structure/B2966919.png)

3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

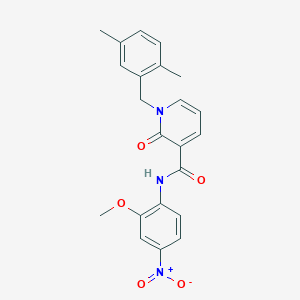

3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . Isoxazole rings are commonly found in many commercially available drugs . The isoxazole ring in this compound is substituted with a trifluoromethylphenyl group at the 3-position and a carboxylic acid group at the 5-position .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered isoxazole ring, which is an electron-rich azole with an oxygen atom next to the nitrogen . This ring is substituted with a trifluoromethylphenyl group at the 3-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis

Isoxazole rings are known to undergo various chemical reactions. Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . Meanwhile, the azirine intermediate can react with nucleophiles, especially carboxylic acids .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Drug Development

3-[2-(Trifluoromethyl)phenyl]isoxazole-5-carboxylic acid and its derivatives have been extensively studied in the synthesis of potential pharmacological agents. For instance, an efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, utilized a key intermediate closely related to this compound (Hou et al., 2016). Similarly, the synthesis and characterization of new pyrazole and isoxazole derivatives, including variants of this compound, have demonstrated potential antibacterial and antifungal properties (Sanjeeva et al., 2022).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of this compound have been a focal point in research. For instance, a study on the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring has provided insights into the reactivity of this compound and its derivatives (Potkin et al., 2012). Additionally, the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate via regioselective dipolar cycloaddition has been explored, highlighting the compound’s significance in organic chemistry (Schmidt et al., 2012).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been used to synthesize compounds with potential antituberculosis activity. For example, mefloquine-isoxazole carboxylic esters, which include derivatives of this compound, have shown promising results against Mycobacterium tuberculosis (Mao et al., 2010).

Advanced Materials Research

The compound and its derivatives are also significant in the development of advanced materials. For instance, the polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of a WIN 61893 analogue have been studied, providing insights into the stability and interactions of these materials (Salorinne et al., 2014).

Biological Applications

In biological applications, the compound has been used in the synthesis of novel indole-benzimidazole derivatives, contributing to the exploration of new bioactive molecules (Wang et al., 2016).

Wirkmechanismus

Target of Action

Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Mode of Action

Isoxazoles are typically synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .

Biochemical Pathways

Isoxazoles are known to interact with various biological targets based on their chemical diversity .

Result of Action

Functionalized isoxazole scaffolds are known to exhibit various biological activities .

Action Environment

The synthesis of isoxazoles often involves reactions that are sensitive to conditions such as temperature and the presence of catalysts .

Eigenschaften

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)7-4-2-1-3-6(7)8-5-9(10(16)17)18-15-8/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSHWNNWWCTUQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)

![(E)-ethyl 3-cyano-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2966843.png)

![8-chloro-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2966846.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)

![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)

![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)

![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)